NOX4 Antagonist Activity: 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one Displays Sub-200 nM Potency
3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one exhibits antagonist activity at human NOX4 with a Ki of 101 nM, assessed via inhibition of ROS production in CHO cell membranes [1]. The unsubstituted 1,3-oxazolidin-2-one parent scaffold lacks this specific NOX4 antagonism—the activity is conferred by the 4-chlorobenzyl N3 substitution. Among oxazolidinone derivatives screened in the same assay platform, this compound represents a distinct chemotype with measurable NOX4 engagement.
| Evidence Dimension | NOX4 antagonism (Ki) |
|---|---|
| Target Compound Data | Ki = 101 nM |
| Comparator Or Baseline | 1,3-Oxazolidin-2-one (parent scaffold, unsubstituted): No reported NOX4 activity |
| Quantified Difference | >1000-fold inferred activity differential |
| Conditions | Human NOX4 expressed in CHO cell membrane coexpressing tetracycline repressor; inhibition of ROS production |
Why This Matters
This identifies the compound as a screening candidate for NOX4-related research programs, distinguishing it from unsubstituted oxazolidinones that lack this target engagement.
- [1] BindingDB. BDBM50359529 (CHEMBL1927150): 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one. Ki = 101 nM at human NOX4. Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50359529 View Source
